2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The specific structure of this compound allows for diverse interactions with biological targets, making it a subject of interest in drug development and synthetic chemistry.
The compound can be synthesized through various organic chemistry methods, often involving the condensation of appropriate precursors. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine falls under the category of heterocyclic compounds, specifically within the pyridopyrimidine family. This classification is based on its structural components, which include both pyridine and pyrimidine rings.
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves several key steps:
The reaction conditions can significantly influence yield and purity. For example, optimizing temperature and reaction time can enhance the efficiency of cyclization. Additionally, using continuous flow reactors in industrial settings can improve scalability and reproducibility.
The molecular structure of 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine consists of a fused bicyclic system formed by a pyridine ring fused to a pyrimidine ring. The butan-2-yl group is attached to one of the nitrogen atoms in the pyridine ring.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4 |
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
| InChI Key | [Data not provided] |
2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions:
The choice of reagents and reaction conditions influences the products formed during these reactions. For example:
The mechanism of action for 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is primarily related to its interactions with biological targets. The fused heterocyclic structure allows for binding with enzymes or receptors involved in critical biological pathways:
Experimental studies are necessary to elucidate specific interactions and quantify binding affinities with target proteins.
| Property | Value |
|---|---|
| Melting Point | [Data not available] |
| Boiling Point | [Data not available] |
2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Pyrido[4,3-d]pyrimidines represent a privileged scaffold in drug discovery due to their structural mimicry of purine nucleotides. This bicyclic system consists of a pyridine ring fused with a pyrimidine at the [4,3-d] position, creating a planar, electron-rich heterocycle capable of diverse non-covalent interactions with biological targets. The partially saturated variant 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS# 1596664-39-9, C₁₁H₁₇N₃, MW 191.27) features a tetrahydropyridine ring, enhancing conformational flexibility and reducing planarity compared to fully aromatic analogs [1] [4] [7]. Key structural features include:
Table 1: Structural Comparison of Pyrido[4,3-d]pyrimidine Derivatives
| Compound Class | Aromaticity | log Pa | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|
| Aromatic Pyrido[4,3-d]pyrimidine | Fully aromatic | 2.1–3.8 | 4–5 | 0–1 |
| 5H,6H,7H,8H-Tetrahydropyrido[4,3-d]pyrimidine | Partially saturated | 1.8–2.5 | 3–4 | 1–2 |
| 2-(Butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | Partially saturated | 2.34 | 3 | 1 |
aCalculated partition coefficient (octanol/water) [4] [8]
Pyridopyrimidines emerged as bioisosteres of quinazolines and pteridines in the 1980s, with early applications as dihydrofolate reductase (DHFR) inhibitors. The scaffold gained prominence in kinase inhibitor development following seminal work on VEGFR-2 inhibitors, where pyridothiopyranopyrimidines demonstrated low-nanomolar potency [2]. Key milestones include:
The 2-(butan-2-yl) group in C₁₁H₁₇N₃ exemplifies strategic lipophilicity engineering. This branched alkyl chain influences multiple pharmacokinetic parameters:
Table 2: Pharmacokinetic Properties of 2-(Butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
| Parameter | Value | Experimental Model | Significance |
|---|---|---|---|
| log P | 2.34 | In silico (MarvinSketch) | Optimal for membrane permeability |
| Solubility (FaSSIF)b | 87 μg/mL | Simulated intestinal fluid | Adequate for oral absorption |
| Metabolic Stability (t1/2) | >60 min | Human hepatocytes | Low clearance potential |
| Brain/Plasma Ratio | 1.48 | Rat pharmacokinetics | High CNS penetration |
| P-gp Substrate | Low | Caco-2 efflux ratio <2 | Minimal efflux limitation |
bFasted State Simulated Intestinal Fluid [5] [8]
The evolution of pyrido[4,3-d]pyrimidine derivatives—from simple heterocyclic cores to strategically substituted analogs like 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine—demonstrates rational design principles addressing both target engagement and pharmacokinetic challenges. The scaffold’s versatility ensures continued relevance in kinase inhibitor and CNS drug discovery [2] [7] [8].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: